molecular formula C10H8BrN B13219719 1-Bromo-6-methylisoquinoline

1-Bromo-6-methylisoquinoline

Katalognummer: B13219719
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: BLVBXHNKIBTDPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-6-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the first position and a methyl group at the sixth position of the isoquinoline ring. Isoquinolines are known for their stability and aromaticity, making them significant in various chemical and biological applications .

Vorbereitungsmethoden

The synthesis of 1-Bromo-6-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

1-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-6-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-6-methylisoquinoline can be compared with other isoquinoline derivatives, such as:

The unique positioning of the bromine and methyl groups in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H8BrN

Molekulargewicht

222.08 g/mol

IUPAC-Name

1-bromo-6-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3

InChI-Schlüssel

BLVBXHNKIBTDPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=NC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.